molecular formula C13H17NO B13588397 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one

4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B13588397
M. Wt: 203.28 g/mol
InChI Key: NABDJDULMZJDJD-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(Propan-2-yl)phenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of pyrrolidin-2-ones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one include:

  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-(Propan-2-yl)phenyl group, which imparts distinct biological and chemical properties. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)12-7-13(15)14-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)

InChI Key

NABDJDULMZJDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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